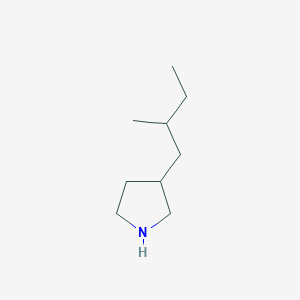

3-(2-Methylbutyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylbutyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-8(2)6-9-4-5-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHKMQCTLRRARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of 3 2 Methylbutyl Pyrrolidine and Its Stereoisomers

Determination of Absolute and Relative Configurations

The presence of two chiral centers in 3-(2-Methylbutyl)pyrrolidine, one at the C3 position of the pyrrolidine (B122466) ring and the other at the C2 position of the 2-methylbutyl side chain, gives rise to four possible stereoisomers. These consist of two pairs of enantiomers. The precise spatial arrangement of the substituents at these stereogenic centers is defined by the absolute configuration, which is designated using the Cahn-Ingold-Prelog (R/S) priority rules.

The relative configuration, on the other hand, describes the orientation of the substituents with respect to each other, leading to cis and trans diastereomers. In the cis isomer, the 2-methylbutyl group and a reference substituent on the pyrrolidine ring (typically at C2 or C5) are on the same side of the ring, while in the trans isomer, they are on opposite sides.

The unambiguous determination of both absolute and relative configurations is crucial and is typically achieved through a combination of spectroscopic and crystallographic techniques. X-ray crystallography of a single crystal of a pure stereoisomer or a suitable crystalline derivative provides definitive proof of the three-dimensional structure. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for determining the relative configuration. For instance, the coupling constants and Nuclear Overhauser Effect (NOE) correlations between protons on the pyrrolidine ring and the side chain can elucidate their relative spatial proximity, allowing for the differentiation between cis and trans isomers.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C3 of Pyrrolidine | Configuration at C2 of Methylbutyl Chain | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of (3S, 2'S) |

| 2 | S | S | Enantiomer of (3R, 2'R) |

| 3 | R | S | Enantiomer of (3S, 2'R) |

Diastereoselective Control in Pyrrolidine Synthesis

The synthesis of 3-substituted pyrrolidines with high stereoselectivity is a significant area of research in organic chemistry. Various synthetic strategies have been developed to control the diastereomeric outcome, leading predominantly to either the cis or trans isomer.

One common approach involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. The stereochemistry of the resulting pyrrolidine is influenced by the geometry of the azomethine ylide and the alkene, as well as the reaction conditions, including the choice of catalyst and solvent. By carefully selecting chiral auxiliaries or catalysts, it is possible to induce facial selectivity in the cycloaddition, leading to a high degree of diastereocontrol.

Another powerful method is the diastereoselective alkylation of a chiral pyrrolidine enamine or a related enolate equivalent. The pre-existing chirality in the pyrrolidine ring directs the approach of the electrophile (in this case, a 2-methylbutyl halide or a similar electrophilic species), favoring the formation of one diastereomer over the other. The steric hindrance and electronic properties of the substituents on the pyrrolidine ring are key factors in governing the stereochemical outcome of the alkylation.

Furthermore, multi-component reactions, such as domino processes, have emerged as efficient methods for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov These reactions often proceed through a series of stereocontrolled steps, allowing for the construction of the pyrrolidine ring with the desired relative stereochemistry in a single operation.

Table 2: Examples of Diastereoselective Pyrrolidine Syntheses

| Reaction Type | Key Intermediates | Typical Diastereomeric Ratio (dr) |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | Can be tuned from low to >95:5 |

| Alkylation of Chiral Enamine | Chiral pyrrolidine enamine, Alkyl halide | Often moderate to high (e.g., 80:20 to >95:5) |

Analysis of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

For any stereoselective synthesis, it is imperative to accurately determine the stereoisomeric purity of the product. This is quantified by the enantiomeric excess (ee) for a mixture of enantiomers and the diastereomeric ratio (dr) for a mixture of diastereomers.

The diastereomeric ratio can often be determined directly from the crude reaction mixture using NMR spectroscopy. The signals for the diastereomers will typically have different chemical shifts, and the ratio of the integration of these signals corresponds to the diastereomeric ratio.

The determination of enantiomeric excess is more challenging as enantiomers have identical spectroscopic properties in an achiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Gas Chromatography (GC) with a chiral column can also be employed for volatile compounds.

Alternatively, the sample can be derivatized with a chiral resolving agent to form a mixture of diastereomers, which can then be analyzed by standard chromatographic or spectroscopic techniques.

Table 3: Common Analytical Techniques for Stereoisomeric Purity

| Technique | Analyte | Information Obtained | Principle of Separation/Differentiation |

|---|---|---|---|

| NMR Spectroscopy | Diastereomers | Diastereomeric Ratio (dr) | Different chemical environments for nuclei |

| Chiral HPLC | Enantiomers | Enantiomeric Excess (ee) | Differential interaction with a chiral stationary phase |

| Chiral GC | Enantiomers | Enantiomeric Excess (ee) | Differential interaction with a chiral stationary phase |

Conformational Analysis of Pyrrolidine Rings and Side Chains

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common puckered conformations are the "envelope" (or Cₛ symmetry) and the "twist" (or C₂ symmetry) forms. The position of the substituents on the ring significantly influences the preferred conformation.

For a 3-substituted pyrrolidine such as this compound, the bulky side chain will preferentially occupy a pseudo-equatorial position to minimize steric interactions. This preference will, in turn, influence the puckering of the pyrrolidine ring. The relative orientation of the substituent at C3 (the 2-methylbutyl group) in the cis and trans isomers will lead to different conformational preferences for the ring.

Table 4: Factors Influencing the Conformation of this compound

| Factor | Influence |

|---|---|

| Steric Hindrance | The bulky 2-methylbutyl group favors a pseudo-equatorial position. |

| Torsional Strain | The pyrrolidine ring adopts a puckered (envelope or twist) conformation. |

| Stereochemistry (cis/trans) | The relative orientation of the C3 substituent affects the ring puckering. |

Mechanistic Studies of Reactions Involving 3 2 Methylbutyl Pyrrolidine Precursors

Elucidation of Reaction Pathways for Pyrrolidine (B122466) Synthesis

The construction of the pyrrolidine skeleton from various precursors is achieved through several key reaction pathways. The choice of pathway often depends on the desired substitution pattern and stereochemistry of the final product.

A predominant method for synthesizing the pyrrolidine ring is the [3+2] cycloaddition reaction , which typically involves an azomethine ylide as the three-atom component reacting with an alkene or alkyne. nih.gov This approach is highly valued for its ability to construct the five-membered ring with a high degree of stereocontrol. nih.gov Azomethine ylides can be generated from various precursors, including the ring-opening of aziridines or the activation of iminium ions. acs.org

Another significant pathway is the intramolecular cyclization of acyclic amines. This can be achieved through several mechanisms:

Radical Cyclization : Nitrogen-centered radicals, generated from precursors like N-acyltriazines or by the homolytic cleavage of nitrogen-heteroatom bonds, can cyclize onto an olefin. nih.gov

Reductive Hydroamination : A metal-free cascade reaction involving enynyl amines can lead to stereoselective pyrrolidine formation. organic-chemistry.org

Intramolecular C-H Amination : Transition metals, particularly copper, can catalyze the direct amination of sp³ C-H bonds, providing a direct route from accessible substrates to the pyrrolidine ring. nih.gov

A more novel approach involves the ring contraction of pyridines . A photo-promoted reaction of pyridines with silylborane can afford pyrrolidine derivatives, proceeding through a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jp This method transforms abundant and readily available starting materials into more complex pyrrolidine structures. osaka-u.ac.jp

Finally, many syntheses begin with pre-existing pyrrolidine rings, such as those from proline or 4-hydroxyproline, which are then modified. mdpi.com However, the formation of the ring from acyclic precursors is crucial for creating diverse substitution patterns. mdpi.com

Identification and Characterization of Reactive Intermediates

The synthesis of pyrrolidines proceeds through a variety of transient, high-energy species known as reactive intermediates. The identification and characterization of these intermediates are paramount to understanding and optimizing reaction pathways.

In [3+2] cycloaddition reactions, the key intermediates are azomethine ylides . nih.govacs.org These are 1,3-dipolar species that can be generated reductively from amides using an iridium catalyst or via the condensation of an aldehyde and an amine. acs.org A related intermediate, the vinylazomethine ylide , has been identified in the photo-promoted ring contraction of pyridines. nih.gov DFT calculations have been used to clarify that this ylide is formed via a photochemical or thermal silyl (B83357) migration from a 2-silyl-1,2-dihydropyridine intermediate. nih.gov

Intramolecular cyclization reactions feature different types of intermediates.

Radical Intermediates : Copper(II)-promoted oxidative cyclizations are consistent with a mechanism involving the formation of a radical intermediate that subsequently adds to a neighboring group. nih.gov Similarly, titanium-catalyzed formal [3+2] cycloadditions proceed via a redox-relay mechanism that harnesses radical intermediates for selective bond cleavage and formation. organic-chemistry.org

Carbenium Ions : The protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes using a strong acid like trifluoroacetic acid proceeds through an intermediate tertiary carbenium ion to yield 2,2-substituted pyrrolidines. organic-chemistry.org

In metal-catalyzed reactions, organometallic species are critical. In the copper-catalyzed intramolecular C-H amination, mechanistic studies and mass spectrometry have provided evidence for the generation of a Cu(II)-F bond from the interaction of the initial Cu(I) complex and the N-fluorinated substrate. nih.govacs.org The isolation and structural characterization of a fluorinated copper(II) complex, [(TpiPr2OH)CuF], further supports the involvement of such species in the catalytic cycle. nih.gov

Kinetic and Thermodynamic Aspects of Pyrrolidine Formation

The outcome of pyrrolidine synthesis is often governed by the interplay between reaction rates (kinetics) and the relative stability of products (thermodynamics). Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for dissecting these aspects.

In a study on the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations showed that kinetic selectivity is more significant than thermodynamic selectivity in forming the main products. beilstein-journals.org The main product is favored because it is formed via the pathway with the lowest Gibbs free energy of activation (ΔG#), even if other isomers might be thermodynamically more stable. beilstein-journals.org

The mechanism of the photo-promoted ring contraction of pyridines also reveals thermodynamic control. The final electrocyclic ring-closing of the vinylazomethine ylide intermediate is reversible at room temperature, meaning the ratio of diastereomers in the final product is thermodynamically controlled. nih.gov

Computational analysis of the one-pot synthesis of pyrrolidinedione derivatives from nitromethane and coumarin elucidated the energy barriers of each step, including Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. researchgate.net Such studies provide a quantitative understanding of the reaction profile, identifying the rate-limiting steps and guiding the optimization of reaction conditions.

Below is a table summarizing computational findings on the energy barriers for key steps in different pyrrolidine formation pathways.

| Reaction Pathway | Intermediate/Transition State | Calculated Energy Barrier (kcal/mol) | Controlling Factor | Reference |

|---|---|---|---|---|

| Photo-promoted Ring Contraction of Pyridine | 1,2-silyl migration (1D* → 1TS1*) | 6.4 | Thermodynamic | nih.gov |

| Synthesis of Pyrrolidinediones | Deprotonated nitromethane addition to coumarin | ~5.2 (21.7 kJ/mol) | Kinetic | researchgate.net |

| Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-diones | Reaction between 3-pyrroline-2-one and CH3NH2 | Lowest ΔG# pathway favored | Kinetic | beilstein-journals.org |

Catalytic Cycles and Organocatalytic Mechanisms in Pyrrolidine Chemistry

Catalysis is a cornerstone of modern pyrrolidine synthesis, enabling efficient and selective transformations. Both organocatalysis and transition metal catalysis play crucial roles.

Organocatalysis , which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful strategy. benthamdirect.com Chiral pyrrolidine derivatives, particularly those derived from the amino acid proline, are privileged motifs in this field. nih.govbeilstein-journals.org The typical mechanism for many pyrrolidine-catalyzed reactions, such as Michael additions, involves the formation of an enamine or iminium ion intermediate. beilstein-journals.org For instance, in the Michael addition of aldehydes to nitroolefins, the secondary amine of the pyrrolidine catalyst condenses with the aldehyde to form a nucleophilic enamine, which then attacks the nitroolefin. beilstein-journals.org Diarylprolinol silyl ethers are another class of highly efficient organocatalysts used for the asymmetric functionalization of aldehydes. nih.govnih.gov

Transition metal catalysis offers distinct reaction pathways. Copper-catalyzed intramolecular C-H amination provides a compelling example of a detailed catalytic cycle. nih.gov Mechanistic studies, supported by DFT calculations, have outlined the following key steps:

Oxidation of the initial Cu(I) complex by the N-fluoro amide substrate to form a Cu(II)-F intermediate.

Homolytic cleavage of the N-F bond.

Hydrogen atom abstraction from the C-H bond by the nitrogen-centered radical.

A single-electron transfer (SET) followed by ring closing to form the C-N bond and regenerate the Cu(I) catalyst. nih.govacs.org

The efficiency of this catalytic process is influenced by the electronic properties of the ligands attached to the copper center, as shown in the table below.

| Catalyst Precursor | Conversion (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| [TpiPr2Cu(NCMe)] | >95 | 16 | nih.gov |

| [TpMsCu(NCMe)] | 75 | 16 | nih.gov |

| [TpBr3Cu(NCMe)] | 32 | 16 | nih.gov |

| [Tp*Cu(THF)] | 25 | 16 | nih.gov |

Conversion data for the intramolecular C-H amination of an N-fluoro amide.

Iridium-based systems, such as Vaska's complex, are used to catalyze the reductive generation of azomethine ylides from amides for use in [3+2] cycloadditions, demonstrating another facet of transition metal involvement in pyrrolidine synthesis. acs.orgunife.it

Computational Chemistry and Molecular Modeling of 3 2 Methylbutyl Pyrrolidine

Quantum Chemical Calculations (e.g., DFT) for Energetic Profiles and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetic landscapes of chemical reactions involving pyrrolidine (B122466) derivatives. mdpi.comdergipark.org.tr These methods are employed to calculate the thermodynamic parameters and geometries of reactants, products, and, crucially, transition states. mdpi.com For a molecule like 3-(2-Methylbutyl)pyrrolidine, DFT calculations could predict the most stable conformations of the molecule and the energetic barriers for its formation through various synthetic routes, such as [3+2] dipolar cycloadditions of azomethine ylides. nih.gov

By mapping the potential energy surface, researchers can identify the lowest energy pathways for a reaction, providing insights into reaction mechanisms and stereochemical outcomes. For instance, in the synthesis of polysubstituted pyrrolidines, DFT can help understand why highly asynchronous transition states might be energetically preferred over synchronous ones. nih.gov

Table 1: Representative Applications of DFT in Pyrrolidine Chemistry

| Application | Information Gained | Relevance to this compound |

|---|---|---|

| Reaction Mechanism Studies | Energetic profiles of reaction pathways, transition state geometries and energies. nih.gov | Understanding the thermodynamics and kinetics of its synthesis. |

| Conformational Analysis | Relative energies of different stereoisomers and conformers. | Predicting the most stable three-dimensional structure. |

This table is illustrative of the general application of DFT to pyrrolidine derivatives, as specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscapes

MD simulations can generate large ensembles of molecular structures, providing a dynamic picture of the molecule's behavior that is often critical for its function. nih.gov Analysis of MD trajectories can identify recurring conformations and the transitions between them, offering insights into the molecule's dynamic properties. nih.govmdpi.com For pyrrolidine-containing compounds, MD simulations have been used to assess the stability of ligand-protein complexes and to understand how conformational changes can affect biological activity. mdpi.comscispace.com

In Silico Prediction of Stereochemical Outcomes

The stereochemistry of the this compound, with its chiral centers, is a critical determinant of its properties. In silico methods are invaluable for predicting the stereochemical outcomes of synthetic reactions leading to such molecules. mdpi.com Computational models can be used to predict the diastereoselectivity and enantioselectivity of reactions by calculating the energies of the different diastereomeric transition states.

For example, in the context of 1,3-dipolar cycloaddition reactions used to synthesize pyrrolidines, computational modeling can help rationalize the observed stereoselectivity by examining the interactions in the transition state that favor the formation of one stereoisomer over another. nih.gov These predictions can guide the selection of appropriate chiral catalysts or auxiliaries to achieve the desired stereochemical outcome in the synthesis of this compound. nih.gov

Theoretical Studies of Molecular Interactions with Biological Targets

Molecular docking and other theoretical approaches are widely used to investigate the interactions of small molecules like pyrrolidine derivatives with biological targets such as proteins and enzymes. nih.govnih.gov These methods predict the preferred binding orientation of a ligand within the active site of a receptor and estimate the binding affinity. nih.govnih.gov

For this compound, molecular docking studies could be employed to screen for potential biological targets and to understand the molecular basis of its activity if any were to be discovered. The model would predict how the pyrrolidine ring and its substituent interact with amino acid residues in the binding pocket through hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.commdpi.com

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. nih.gov Furthermore, methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, offering a more quantitative prediction of binding affinity. nih.gov

Table 2: Computational Methods for Studying Molecular Interactions

| Method | Purpose | Information Provided |

|---|---|---|

| Molecular Docking | Predicts the binding mode of a ligand to a receptor. nih.govnih.gov | Binding pose, scoring function to estimate affinity. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex. nih.gov | Stability of the complex, conformational changes upon binding. |

This table outlines general computational approaches, as specific interaction studies for this compound are not available.

Advanced Derivatization and Functionalization Strategies of 3 2 Methylbutyl Pyrrolidine

Introduction of Diverse Functionalities onto the Pyrrolidine (B122466) Core

The pyrrolidine ring, with its secondary amine and multiple C-H bonds, offers several sites for functionalization. The nitrogen atom is the most common site for modification due to its nucleophilicity, while direct functionalization of the carbon framework represents a more advanced approach.

The secondary amine of the pyrrolidine ring is readily functionalized through standard N-alkylation and N-acylation reactions. These transformations are fundamental for modulating the molecule's physicochemical properties, such as basicity and lipophilicity. nih.gov More complex functionalities can be introduced using modern synthetic methods. The "borrowing hydrogen" methodology, for instance, allows for the efficient N-alkylation of cyclic amines with alcohols, representing an atom-economical approach to diverse derivatives. researchgate.net

Another sophisticated strategy for core modification is the 1,3-dipolar cycloaddition reaction. nih.gov By generating an azomethine ylide from the pyrrolidine scaffold, it is possible to construct complex polycyclic systems through reactions with various dipolarophiles. mdpi.com This method is powerful for creating novel molecular architectures with high stereocontrol. mdpi.comnih.gov

The table below summarizes key strategies for functionalizing the pyrrolidine core.

| Strategy | Reagents/Catalysts | Functional Group Introduced | Purpose/Advantage |

| N-Acylation | Acyl chlorides, Acid anhydrides | Amide | Modulates basicity, introduces specific moieties. |

| N-Alkylation | Alkyl halides, Reductive amination | Tertiary amine | Alters steric and electronic properties. |

| Borrowing Hydrogen | Iridium or Ruthenium catalysts, Alcohols | N-Alkyl group | Atom-economical, environmentally friendly N-alkylation. researchgate.net |

| 1,3-Dipolar Cycloaddition | Generation of Azomethine Ylide, Alkenes/Alkynes | Fused or spirocyclic pyrrolidines | Construction of complex polycyclic scaffolds. nih.govmdpi.com |

Selective Modifications of the 2-Methylbutyl Side Chain

Selectively modifying the 2-methylbutyl side chain without altering the pyrrolidine core is a significant synthetic challenge due to the relative inertness of C-H bonds in the alkyl chain. However, specific strategies can be envisioned to achieve this transformation.

One potential approach involves enzymatic hydroxylation. Certain enzymes, such as cytochrome P450 monooxygenases, are known to catalyze the regioselective and stereoselective hydroxylation of aliphatic C-H bonds. This would allow for the introduction of a hydroxyl group at a specific position on the side chain, which could then serve as a handle for further functionalization.

Another strategy could be late-stage C-H activation using transition metal catalysis. While challenging, methods for the directed C-H functionalization of alkyl chains are an active area of research. By using the pyrrolidine nitrogen as a directing group, it might be possible to achieve selective oxidation or carbon-carbon bond formation on the side chain.

The table below outlines theoretical and advanced strategies for side-chain modification.

| Strategy | Method/Reagents | Potential Modification | Key Challenge |

| Enzymatic Hydroxylation | Cytochrome P450 enzymes | Hydroxylation (e.g., at a terminal methyl group) | Enzyme selection and optimization. |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | Bromination at the tertiary carbon | Lack of selectivity, potential for multiple halogenations. |

| Directed C-H Activation | Transition metal catalysts (e.g., Pd, Rh) | C-C or C-X bond formation | Achieving high regioselectivity on a flexible alkyl chain. |

Synthesis of Pyrrolidine-Based Conjugates and Hybrid Molecules

The 3-(2-methylbutyl)pyrrolidine moiety can be incorporated into larger molecular assemblies to create conjugates and hybrid molecules with novel properties. This is a common strategy in drug discovery, where the pyrrolidine scaffold can impart desirable pharmacokinetic properties or act as a specific binding element. nih.govnih.gov

Conjugation is typically achieved by forming a stable covalent bond between the pyrrolidine derivative and another molecule, such as a peptide, a fluorescent dye, or a pharmacologically active compound. The secondary amine of the pyrrolidine is the most convenient point of attachment. For example, it can be reacted with an activated carboxylic acid (like an N-hydroxysuccinimide ester) on the partner molecule to form a stable amide linkage. sigmaaldrich.com

Hybrid molecules can also be designed where the pyrrolidine ring is a core component of a new chemical entity. For instance, pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for anticonvulsant activity, demonstrating how the core can be integrated into a larger, pharmacologically relevant structure. nih.gov

| Conjugation Partner | Linkage Chemistry | Resulting Linkage | Example Application |

| Peptide/Protein | Activated Ester (e.g., NHS-ester) + Pyrrolidine N-H | Amide | Creating targeted drug delivery systems. |

| Fluorophore | Isothiocyanate + Pyrrolidine N-H | Thiourea | Fluorescent labeling for imaging studies. |

| Bioactive Small Molecule | Alkyl Halide + Pyrrolidine N-H (N-Alkylation) | Tertiary Amine | Synthesis of hybrid drugs with dual activity. nih.gov |

Derivatization Reagents for Analytical Characterization in Complex Matrices

For the detection and quantification of this compound in complex matrices such as biological fluids or environmental samples, derivatization is often essential. greyhoundchrom.com This process involves reacting the analyte with a reagent to form a derivative that has improved analytical properties, such as enhanced volatility for Gas Chromatography (GC) or better ionization efficiency and detectability for Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net

For GC analysis, common derivatization strategies for secondary amines include silylation and acylation. fujifilm.comgcms.cz Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility. researchgate.net Acylating reagents, particularly those containing fluorine atoms like pentafluorobenzyl bromide (PFBBr), create derivatives that are highly sensitive to Electron Capture Detection (ECD). researchgate.netfujifilm.com

For LC-MS analysis, especially for chiral separations, specific chiral derivatizing agents (CDAs) are employed. nih.gov These reagents, which are themselves enantiomerically pure, react with the chiral analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral chromatography column. scirp.orgjuniperpublishers.com Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) are used to improve chromatographic separation and enhance MS detection sensitivity by introducing an easily ionizable group. nih.govccspublishing.org.cnresearchgate.net

The following table details common derivatization reagents applicable to this compound for analytical purposes.

| Reagent | Abbreviation | Analytical Technique | Target Functional Group | Advantage |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Secondary Amine (N-H) | Increases volatility and thermal stability. researchgate.netgcms.cz |

| Pentafluorobenzyl Bromide | PFBBr | GC-ECD/MS | Secondary Amine | Forms highly electron-capturing derivatives for trace analysis. researchgate.net |

| (–)-(1R)-Menthyl Chloroformate | GC-MS | Secondary Amine | Forms diastereomers for chiral separation on achiral columns. scirp.org | |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide | Marfey's Reagent | HPLC-UV/MS | Secondary Amine | Forms diastereomers for chiral separation; chromophore aids UV detection. juniperpublishers.com |

| (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine | PMP | LC-MS | (Requires activation of a different functional group on analyte) | Used for chiral carboxylic acids; enhances ionization for MS. nih.govccspublishing.org.cnresearchgate.net |

Strategic Applications of 3 2 Methylbutyl Pyrrolidine in Organic Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of 3-(2-Methylbutyl)pyrrolidine, owing to the stereocenter in the 2-methylbutyl substituent, makes it a valuable chiral building block in asymmetric synthesis. Chiral pyrrolidine (B122466) derivatives are widely employed as chiral auxiliaries, directing the stereochemical outcome of a reaction to yield a desired enantiomer. acs.orgnih.gov The stereoselective synthesis of functionalized pyrrolidines is a topic of significant interest due to the prevalence of this structural unit in natural products, pharmaceuticals, chiral ligands, and organocatalysts. nih.gov

The general approach involves the temporary incorporation of the chiral pyrrolidine moiety onto a prochiral substrate. The steric and electronic properties of the pyrrolidine then influence the approach of reagents, leading to the diastereoselective formation of a new stereocenter. Subsequent removal of the chiral auxiliary furnishes the enantioenriched target molecule. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in publicly available literature, the principles of asymmetric synthesis using substituted pyrrolidines are well-established.

Table 1: Common Asymmetric Reactions Employing Pyrrolidine-Based Chiral Auxiliaries

| Asymmetric Reaction | Description |

| Alkylation | Diastereoselective alkylation of enolates derived from substrates bearing a pyrrolidine chiral auxiliary. |

| Aldol (B89426) Reaction | Stereocontrolled addition of an enolate to an aldehyde, directed by a pyrrolidine auxiliary. |

| Diels-Alder Reaction | Enantioselective [4+2] cycloaddition reactions where the pyrrolidine auxiliary controls the facial selectivity. |

| Michael Addition | Conjugate addition of nucleophiles to α,β-unsaturated systems with high diastereoselectivity. |

Intermediates in the Total Synthesis of Natural Products and Alkaloids

The pyrrolidine nucleus is a core component of numerous alkaloids and other natural products, many of which exhibit significant biological activity. mdpi.comnih.govnih.gov Consequently, the synthesis of substituted pyrrolidines as key intermediates is a critical step in the total synthesis of these complex molecules. nih.govnih.gov The 3-alkyl substituent in this compound can serve as a crucial handle for further functionalization and elaboration into the more complex frameworks of natural products.

While the direct involvement of this compound as a reported intermediate in the total synthesis of a specific named natural product is not prominent in the literature, the synthetic strategies for constructing pyrrolidine-containing alkaloids often involve the formation of similarly substituted pyrrolidine rings. nih.gov These methods can include intramolecular cyclization of amino precursors, cycloaddition reactions, and the functionalization of pre-existing pyrrolidine scaffolds. mdpi.comacs.org

Table 2: Classes of Alkaloids Containing the Pyrrolidine Moiety

| Alkaloid Class | Representative Examples |

| Tropane Alkaloids | Cocaine, Atropine |

| Pyrrolizidine (B1209537) Alkaloids | Monocrotaline, Retronecine |

| Indolizidine Alkaloids | Swainsonine, Castanospermine |

| Nicotine Alkaloids | Nicotine, Nornicotine |

Precursors for the Construction of Diverse Heterocyclic Systems

Substituted pyrrolidines, such as this compound, can serve as versatile starting materials for the synthesis of a variety of other heterocyclic systems. tandfonline.com The nitrogen atom and the carbon backbone of the pyrrolidine ring can be incorporated into new ring structures through various synthetic transformations. These can include ring-expansion reactions, ring-closing metathesis, and condensation reactions with bifunctional reagents.

For instance, the secondary amine of the pyrrolidine can be reacted with diketones or their equivalents to form fused bicyclic or spirocyclic heterocyclic systems. Furthermore, the functionalization of the pyrrolidine ring, followed by intramolecular cyclization, can lead to the formation of more complex polycyclic structures. Although specific examples starting from this compound are not widely reported, the general reactivity patterns of substituted pyrrolidines suggest its potential in this area. organic-chemistry.org

Development of Novel Ligands and Catalysts

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. nih.gov Pyrrolidine-based structures have proven to be exceptionally effective scaffolds for the design of such ligands. nih.govtandfonline.com The rigidity of the five-membered ring and the defined stereochemistry of its substituents allow for the creation of a well-defined chiral environment around a metal center.

This compound, with its inherent chirality, is a potential candidate for modification into a chiral ligand. The secondary amine can be functionalized with phosphine, oxazoline, or other coordinating groups to create bidentate or polydentate ligands. nih.gov These ligands can then be complexed with various transition metals to generate catalysts for a wide range of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The steric bulk of the 2-methylbutyl group could play a significant role in influencing the enantioselectivity of the catalyzed reaction. While specific ligands derived from this compound are not yet prevalent in the literature, the modular nature of ligand synthesis suggests that it is a promising area for future research. nih.govtandfonline.com

Table 3: Common Types of Pyrrolidine-Based Chiral Ligands

| Ligand Type | Description |

| P,N-Ligands | Containing both phosphorus and nitrogen donor atoms. |

| N,N-Ligands | Containing two nitrogen donor atoms, often in a C2-symmetric arrangement. |

| Organocatalysts | Proline and its derivatives that catalyze reactions without a metal center. |

Advanced Spectroscopic and Structural Characterization of 3 2 Methylbutyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of organic molecules like 3-(2-Methylbutyl)pyrrolidine. Both ¹H and ¹³C NMR would provide critical information about the connectivity of atoms and the spatial arrangement of the molecule's two chiral centers.

In a ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, a concept governed by the n+1 rule. For instance, the protons on the pyrrolidine (B122466) ring would exhibit complex splitting patterns due to their diastereotopic nature arising from the two stereocenters.

To determine the relative stereochemistry of the two chiral centers (at C3 of the pyrrolidine ring and C2 of the methylbutyl group), Nuclear Overhauser Effect (NOE) experiments would be crucial. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can detect through-space interactions between protons that are in close proximity, allowing for the assignment of cis or trans relationships between substituents on the pyrrolidine ring and the conformation of the side chain.

Hypothetical ¹H NMR Data for this compound: This data is predicted and not experimentally verified.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H2 (pyrrolidine) | 2.8 - 3.2 | m | - |

| H3 (pyrrolidine) | 1.8 - 2.2 | m | - |

| H4 (pyrrolidine) | 1.5 - 1.9 | m | - |

| H5 (pyrrolidine) | 2.8 - 3.2 | m | - |

| H1' (side chain) | 1.2 - 1.6 | m | - |

| H2' (side chain) | 1.0 - 1.4 | m | - |

| H3' (side chain) | 1.1 - 1.5 | m | - |

| CH₃ (on C2') | 0.8 - 1.0 | d | ~7 |

| CH₃ (terminal) | 0.8 - 1.0 | t | ~7 |

| NH | 1.5 - 2.5 | br s | - |

Hypothetical ¹³C NMR Data for this compound: This data is predicted and not experimentally verified.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (pyrrolidine) | 45 - 50 |

| C3 (pyrrolidine) | 35 - 40 |

| C4 (pyrrolidine) | 25 - 30 |

| C5 (pyrrolidine) | 45 - 50 |

| C1' (side chain) | 30 - 35 |

| C2' (side chain) | 30 - 35 |

| C3' (side chain) | 20 - 25 |

| C4' (side chain) | 10 - 15 |

| CH₃ (on C2') | 15 - 20 |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₉H₁₉N), high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass with high precision. This allows for the unambiguous determination of its molecular formula.

Electron ionization (EI) is a common technique that would cause the molecule to fragment in a reproducible manner. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (141.25 g/mol ). The fragmentation pattern would be characteristic of the molecule's structure. Key fragment ions would be expected from the cleavage of the C-C bond between the pyrrolidine ring and the methylbutyl side chain, as well as fragmentation of the pyrrolidine ring itself. For instance, a prominent peak might be observed at m/z 70, corresponding to the loss of the 2-methylbutyl group.

Electrospray ionization (ESI), a softer ionization technique, would typically be used to observe the protonated molecule ([M+H]⁺) at m/z 142. Tandem mass spectrometry (MS/MS) could then be performed on this ion to induce fragmentation and obtain further structural information.

Predicted Fragmentation Pattern for this compound in EI-MS: This data is hypothetical and not based on experimental results.

| m/z | Possible Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 141 | [C₉H₁₉N]⁺ | - |

| 126 | [M - CH₃]⁺ | CH₃ |

| 98 | [M - C₃H₇]⁺ | C₃H₇ |

| 70 | [C₄H₈N]⁺ (pyrrolidine fragment) | C₅H₁₁ |

| 57 | [C₄H₉]⁺ (butyl fragment) | C₅H₁₀N |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of a salt of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice.

This technique would unequivocally determine the bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it would reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the 2-methylbutyl substituent. Crucially, if a chiral resolving agent is used to form the salt, X-ray crystallography can be used to determine the absolute configuration of the two stereocenters (e.g., (3R, 2'S)). This is achieved through the analysis of anomalous dispersion effects, often referred to as the Flack parameter. researchgate.net

Hypothetical Crystallographic Data for a Salt of this compound: This data is for illustrative purposes and not from a known crystal structure.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.4 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1334.28 |

| Z | 4 |

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Stereoisomer Analysis

Chiroptical methods are essential for studying the stereochemistry of chiral molecules in solution. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. The resulting ORD curve can be used to determine the absolute configuration of a molecule by comparing it to known compounds or by applying empirical rules such as the Octant Rule.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. For this compound, the ECD spectrum would be influenced by the electronic transitions of the amine chromophore within the chiral environment of the molecule. Quantum chemical calculations can be used to predict the ECD spectrum for each possible stereoisomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration can be determined.

These chiroptical methods are particularly valuable when X-ray crystallography is not feasible due to difficulties in obtaining suitable crystals. They provide crucial information about the stereochemistry of the molecule in solution, which may be more relevant to its properties in a biological or chemical system.

Q & A

Q. What are the common synthetic routes for 3-(2-Methylbutyl)pyrrolidine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of pyrrolidine with 2-methylbutyl halides (e.g., bromide or chloride) under basic conditions. For example, reactions in dichloromethane with sodium hydroxide as a base yield the target product after purification . Optimization involves controlling temperature (0–25°C) and stoichiometry to minimize side reactions like over-alkylation. Catalytic phase-transfer conditions (e.g., tetrabutylammonium bromide) can enhance reaction efficiency .

Q. How is this compound purified post-synthesis, and what analytical techniques validate purity?

- Methodological Answer : Purification is achieved via column chromatography using silica gel and gradients of ethyl acetate/hexane. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%). Gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are used for intermediate checks .

Q. What spectroscopic methods are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and stereochemistry. For example, the pyrrolidine ring protons resonate at δ 2.5–3.5 ppm, while the 2-methylbutyl chain shows distinct methyl (δ 0.8–1.0 ppm) and methylene signals .

- IR : Stretching vibrations for C-N (1250–1350 cm) and C-H (2800–3000 cm) confirm functional groups .

- MS : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 155 for [M]) and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : Diastereoselective synthesis is achieved using chiral auxiliaries or catalysts. For example, (S)-proline-derived catalysts induce enantioselectivity during alkylation. Resolution of racemic mixtures via chiral column chromatography (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution (using lipases) isolates enantiomers . X-ray crystallography or NOESY NMR confirms absolute configurations .

Q. How should researchers resolve contradictions in NMR data for this compound analogs?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in pyrrolidine) or impurities. Strategies include:

Q. What computational approaches predict the reactivity and stability of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations model transition states and activation energies. For example:

- Reactivity : Fukui indices identify nucleophilic/electrophilic sites on the pyrrolidine ring.

- Stability : Conformational analysis (via Monte Carlo methods) predicts dominant ring puckering modes.

- Solvent effects are modeled using the polarizable continuum model (PCM) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification .

- Storage : Store at 2–8°C in amber vials under inert gas (N or Ar) to prevent oxidation .

- Waste Disposal : Neutralize with dilute HCl before incineration or disposal via certified hazardous waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.